Mexicanin I
Overview
Description
Mexicanin I is a natural sesquiterpene lactone, a class of compounds known for their diverse biological activities. It is primarily isolated from plants belonging to the Asteraceae family. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mexicanin I involves several steps, starting from readily available natural precursors. The process typically includes the following steps:
Isolation of Precursors: The initial step involves the extraction of natural precursors from plants using solvents like ethanol or methanol.
Cyclization: The extracted precursors undergo cyclization reactions under acidic or basic conditions to form the core structure of this compound.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as plant cell culture and microbial fermentation, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound while reducing the reliance on natural plant sources .
Chemical Reactions Analysis
Types of Reactions: Mexicanin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, each with distinct biological activities .
Scientific Research Applications
Mexicanin I has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: this compound is used to study cellular processes and signaling pathways due to its ability to modulate gene expression.
Medicine: It has shown potential as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis.
Industry: this compound is explored for its use in developing new pharmaceuticals and agrochemicals
Mechanism of Action
Mexicanin I exerts its effects by targeting specific molecular pathways. It inhibits the activity of the c-Myb transcription factor, which is involved in the regulation of gene expression related to cell proliferation and differentiation. By binding to the c-Myb protein, this compound disrupts its function, leading to the suppression of Myb-dependent gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of c-Myb can impede the growth of cancer cells .
Comparison with Similar Compounds
- Helenalin Acetate
- Parthenolide
- Costunolide
- Dehydrocostus Lactone
Mexicanin I stands out due to its specific inhibition of the c-Myb transcription factor, making it a promising candidate for targeted cancer therapies.
Properties
IUPAC Name |
9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOPMNVFLSSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871934 | |
Record name | 4-Hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73680-94-1, 5945-41-5 | |
Record name | Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4a,8-dimethyl-4-hydroxy-3-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mexicanin I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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